Methyl 4-[(2-methoxyphenoxy)methyl]benzoate
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Overview
Description
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a methoxyphenoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a solvent such as methanol or ethanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-[(2-methoxyphenoxy)methyl]benzoic acid.
Reduction: 4-[(2-methoxyphenoxy)methyl]benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential as a pharmaceutical intermediate for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-formylphenoxy)benzoate
- Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate
- Methyl 4-(hydroxymethyl)benzoate
Uniqueness
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its solubility in organic solvents and its ability to participate in diverse chemical reactions .
Biological Activity
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate, with the molecular formula C16H16O4, is an organic compound known for its unique chemical structure and diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a methoxyphenoxy group that enhances its solubility and reactivity. The compound's structural uniqueness contributes to its interactions with biological targets, influencing various biochemical pathways.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxyphenol in the presence of a catalyst under reflux conditions. Common solvents used include methanol or ethanol, followed by purification techniques such as recrystallization or column chromatography.
The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
Studies have demonstrated that derivatives of benzoates possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various biological models .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition can be beneficial in developing anti-inflammatory drugs .
Case Studies
- Enzymatic Studies : A study evaluated the inhibitory effects of this compound on COX-2 activity. The results showed a dose-dependent inhibition, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Antioxidant Evaluation : In vitro assays demonstrated that this compound effectively reduced lipid peroxidation and increased the levels of endogenous antioxidants in cellular models exposed to oxidative stress .
- Pharmacological Applications : Research has explored the use of this compound as a lead structure for developing new anti-inflammatory drugs due to its favorable pharmacokinetic properties and low toxicity in preliminary studies .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl 4-(2-formylphenoxy)benzoate | Structure | Moderate COX inhibition |
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate | Structure | Strong antioxidant properties |
Methyl 4-(hydroxymethyl)benzoate | Structure | Minimal anti-inflammatory effects |
Properties
IUPAC Name |
methyl 4-[(2-methoxyphenoxy)methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-5-3-4-6-15(14)20-11-12-7-9-13(10-8-12)16(17)19-2/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHNIUDMRIFIIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.